molecular formula C12H11F3N2 B2987551 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1037420-88-4

5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2987551
CAS RN: 1037420-88-4
M. Wt: 240.229
InChI Key: HFUCMTJDRCHLKY-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as EFPTP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPTP exhibits a unique chemical structure that has been found to possess several biological activities, making it a promising candidate for drug design and development.

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity profile varies significantly with the position of the trifluoromethyl group on the pyrazole nucleus. Research has demonstrated the potential of these compounds in medicinal chemistry, particularly in developing novel agents with minimal side effects for treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compound Synthesis

The compound serves as a building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. This versatility underscores the significance of this compound and its derivatives in medicinal chemistry and drug development, offering a pathway to novel therapeutic agents with broad applicability (Gomaa & Ali, 2020).

Organometallic Chemistry

In organometallic chemistry, trifluoromethylpyrazoles are instrumental in studying the chemistry of metal complexes, particularly those of Group 5 metals. These complexes are explored for their potential in modeling interactions in metalloproteins and developing new organometallic reactions. The study of such complexes can lead to advancements in catalysis, materials science, and bioinorganic chemistry (Etienne, 1996).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to pyrazole derivatives, highlights the importance of hybrid catalysts in synthesizing medically relevant scaffolds. Research in this area focuses on developing efficient synthetic routes for bioactive molecules, with this compound derivatives potentially serving as key intermediates. This work is critical for the pharmaceutical industry in creating new drugs and understanding their mechanisms of action (Parmar, Vala, & Patel, 2023).

Therapeutic Applications

Pyrazoline derivatives, closely related to the compound , have been extensively studied for their therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These studies highlight the potential of pyrazole-based compounds in developing new treatments for a wide range of diseases, underscoring the importance of this compound in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCMTJDRCHLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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